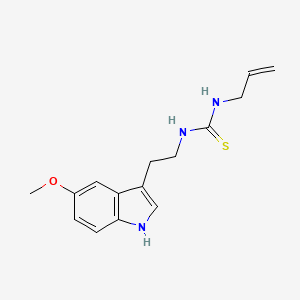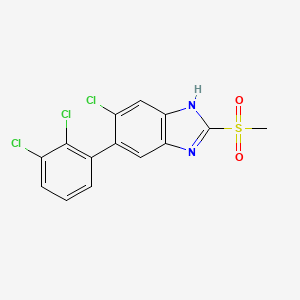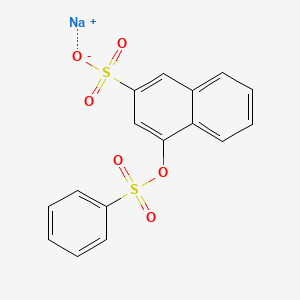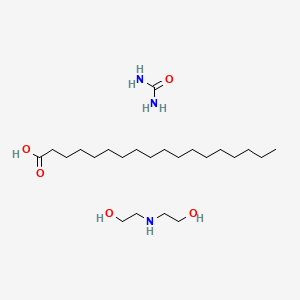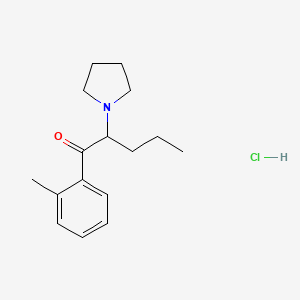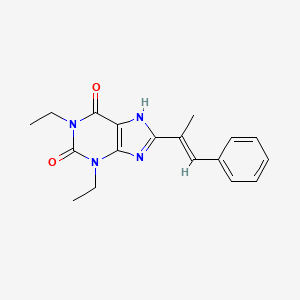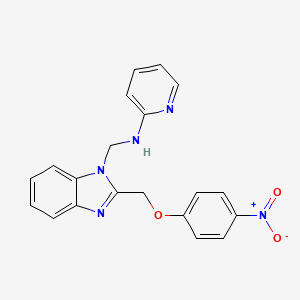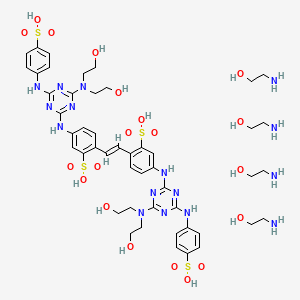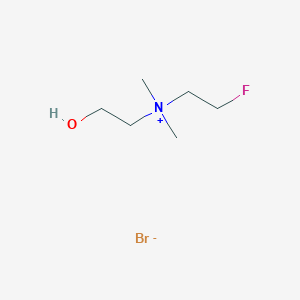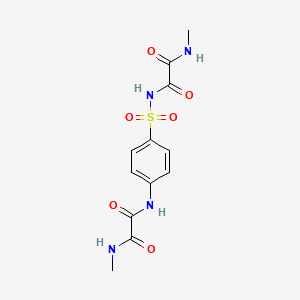
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core substituted with aminoethyl, diphenyl, and methoxyphenyl groups, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate typically involves the quaternization of pyridine derivatives. One common method includes the reaction of 2,6-diphenyl-4-(4-methoxyphenyl)pyridine with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-hydroxyphenyl)-, perchlorate
- Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-chlorophenyl)-, perchlorate
Uniqueness
Pyridinium, 1-(2-aminoethyl)-2,6-diphenyl-4-(4-methoxyphenyl)-, perchlorate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
Número CAS |
89141-69-5 |
|---|---|
Fórmula molecular |
C26H25ClN2O5 |
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]ethanamine;perchlorate |
InChI |
InChI=1S/C26H25N2O.ClHO4/c1-29-24-14-12-20(13-15-24)23-18-25(21-8-4-2-5-9-21)28(17-16-27)26(19-23)22-10-6-3-7-11-22;2-1(3,4)5/h2-15,18-19H,16-17,27H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
KPMDQCLAGGELGE-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCN)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


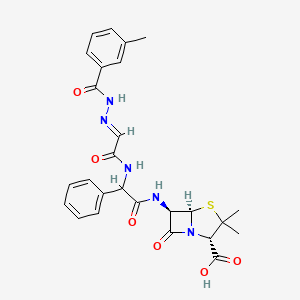
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
